An In-Depth Technical Guide to 3-Propylidenephthalide: Chemical Structure, Properties, and Biological Activities
An In-Depth Technical Guide to 3-Propylidenephthalide: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Propylidenephthalide, a substituted phthalide (B148349) derivative, is a compound of growing interest due to its aromatic properties and potential biological activities. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic profile, and known biological effects. While much of the detailed biological research has been conducted on its close analog, 3-n-butylphthalide (NBP), the available data suggests that 3-propylidenephthalide may share similar neuroprotective and anti-inflammatory properties. This document aims to serve as a foundational resource for researchers and professionals in drug development by consolidating key technical data and outlining relevant experimental methodologies.
Chemical Structure and Identification
3-Propylidenephthalide is a benzofuranone derivative characterized by a propylidene group attached to the 3-position of the phthalide ring. The molecule exists as a mixture of (E) and (Z) isomers.
Table 1: Chemical Identification
| Identifier | Value |
|---|---|
| IUPAC Name | 3-propylidene-2-benzofuran-1-one[1] |
| Molecular Formula | C₁₁H₁₀O₂[1] |
| Molecular Weight | 174.20 g/mol [1] |
| CAS Number | 17369-59-4[1] |
| SMILES | CCC=C1C2=CC=CC=C2C(=O)O1[1] |
| InChI | InChI=1S/C11H10O2/c1-2-5-10-8-6-3-4-7-9(8)11(12)13-10/h3-7H,2H2,1H3[1] |
Physicochemical Properties
3-Propylidenephthalide is a clear yellow liquid at room temperature with a characteristic herbal, spicy, and warm odor.[2] It is insoluble in water but soluble in organic solvents like ethanol (B145695) and oils.[1]
Table 2: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Physical Description | Clear yellow liquid | [3] |
| Boiling Point | 170 °C at 12 mmHg | [4] |
| Melting Point | 5 °C | [4] |
| Density | 1.122 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.586 | [4] |
| Flash Point | 113 °C (closed cup) | [4] |
| Water Solubility | < 0.1 mg/mL | [3] |
| Solubility in Ethanol | Soluble | [1] |
| logP (XLogP3-AA) | 2.6 |[1] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of 3-propylidenephthalide. The following tables summarize the expected spectroscopic data.
Table 3: ¹H NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| Data not available in search results | ||
| | | |
Table 4: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| Data not available in search results | |
| | |
Table 5: Mass Spectrometry (MS) Data
| m/z | Fragmentation |
|---|---|
| Data not available in search results | |
| | |
Table 6: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| Data not available in search results | |
| | |
Synthesis Methodology
General Wittig Reaction Protocol
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.[5][6]
Experimental Steps:
-
Phosphonium (B103445) Salt Formation: Triphenylphosphine is reacted with a propyl halide (e.g., propyl bromide) in an appropriate solvent to form the corresponding propyltriphenylphosphonium bromide.
-
Ylide Generation: The phosphonium salt is treated with a strong base, such as n-butyllithium or sodium hydride, in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere to generate the phosphorus ylide.
-
Wittig Reaction: Phthalic anhydride is added to the ylide solution, and the reaction mixture is stirred, typically at room temperature or with gentle heating, to form the oxaphosphetane intermediate, which then decomposes to yield 3-propylidenephthalide and triphenylphosphine oxide.
-
Purification: The product is isolated and purified using standard techniques such as extraction and column chromatography.
Biological Activity and Mechanism of Action
While direct studies on the biological activity of 3-propylidenephthalide are limited, extensive research on its close structural analog, 3-n-butylphthalide (NBP), provides strong evidence for its potential therapeutic effects, particularly in the context of neuroprotection and anti-inflammation.
Neuroprotective Effects
NBP has been shown to exert neuroprotective effects in various models of neurodegenerative diseases and ischemic stroke.[7] The proposed mechanisms involve the modulation of key signaling pathways.
The Phosphatidylinositol-3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and apoptosis. Activation of this pathway is a key mechanism for the neuroprotective effects of NBP.[8][9] NBP has been shown to activate the PI3K/Akt pathway, leading to the inhibition of apoptotic processes and promotion of neuronal survival.[8][10]
The Wnt/β-catenin signaling pathway plays a vital role in neurogenesis. NBP has been demonstrated to promote neurogenesis by activating this pathway.[2][11] NBP upregulates Wnt3a, which leads to the inactivation of GSK-3β and stabilization of β-catenin. Stabilized β-catenin then translocates to the nucleus to activate the transcription of genes involved in neuronal proliferation and differentiation.[11]
Anti-inflammatory Effects
Phthalides, including NBP, have demonstrated anti-inflammatory properties.[12] NBP has been shown to suppress the production of pro-inflammatory mediators.[13] This anti-inflammatory action is believed to contribute to its neuroprotective effects. Studies on other phthalide derivatives have also reported anti-inflammatory activity through the inhibition of nitric oxide (NO) production and the expression of pro-inflammatory cytokines.[14][15]
Experimental Protocols for Biological Assays
The following are generalized protocols for assessing the neuroprotective and anti-inflammatory effects of compounds like 3-propylidenephthalide, based on methodologies used for NBP.
Neuroprotection Assay (MTT Assay)
This assay measures cell viability to assess the protective effect of a compound against a neurotoxic insult.
Workflow:
References
- 1. Dl-3-n-Butylphthalide Promotes Neurogenesis in Ischemic Stroke Mice Through Wnt/β-Catenin Signaling Activation and Neurotrophic Factor Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dl-3-n-Butylphthalide Promotes Neurogenesis in Ischemic Stroke Mice Through Wnt/β-Catenin Signaling Activation and Neurotrophic Factor Production | CoLab [colab.ws]
- 3. Neuroprotective Effect of 3-(Naphthalen-2-Yl(Propoxy)Methyl)Azetidine Hydrochloride on Brain Ischaemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dl‐3‐n‐butylphthalide promotes synaptic plasticity by activating the Akt/ERK signaling pathway and reduces the blood–brain barrier leakage by inhibiting the HIF‐1α/MMP signaling pathway in vascular dementia model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective mechanisms of 3-n-butylphthalide in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DL-3-n-butylphthalide ameliorates diabetes-associated cognitive decline by enhancing PI3K/Akt signaling and suppressing oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. europeanreview.org [europeanreview.org]
- 11. Dl-3-n-Butylphthalide Promotes Neurogenesis in Ischemic Stroke Mice Through Wnt/β-Catenin Signaling Activation and Neurotrophic Factor Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Advances in the phytochemistry and pharmacology of plant-derived phthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. From stroke to neurodegenerative diseases: The multi‐target neuroprotective effects of 3‐n‐butylphthalide and its derivatives | Semantic Scholar [semanticscholar.org]
- 14. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
